molecular formula C9H10N2O B3030246 7-amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 885270-67-7

7-amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B3030246
CAS No.: 885270-67-7
M. Wt: 162.19
InChI Key: LLXJPNQWAGNDDN-UHFFFAOYSA-N
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Description

7-amino-1,2-dihydroisoquinolin-3(4H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19. The purity is usually 95%.
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Biological Activity

7-Amino-1,2-dihydroisoquinolin-3(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H10N2O
  • CAS Number : 885270-67-7

This structure is characterized by an isoquinoline core with an amino group at the 7-position, which is critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study involving derivatives of quinolone compounds found that structural modifications at the C-7 position significantly impacted anticancer activity against various cancer cell lines, including SKOV-3 (an ovarian cancer cell line) . The compound's mechanism appears to involve modulation of cellular pathways that enhance apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineGI50 Value (μM)Mechanism of Action
5SKOV-338Induces apoptosis
8A54950Cell cycle arrest
10HeLa100Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases .
  • Cellular Pathway Modulation : It modulates pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of novel tetrahydroisoquinoline-based compounds, including derivatives of this compound. These compounds demonstrated significant anti-SARS-CoV-2 activity with half-maximal effective concentrations (EC50) comparable to established antiviral drugs . This highlights the potential utility of this compound in developing treatments for viral infections.

Properties

IUPAC Name

7-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXJPNQWAGNDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672192
Record name 7-Amino-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-67-7
Record name 7-Amino-1,4-dihydro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.